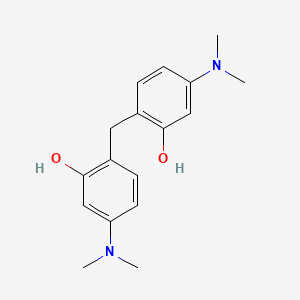
Phenol, 2,2'-methylenebis[5-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-methylenebis[5-(dimethylamino)-: is an organic compound with the molecular formula C17H22N2O2 . It is a derivative of phenol, characterized by the presence of two dimethylamino groups attached to the phenol rings. This compound is known for its unique chemical properties and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,2’-methylenebis[5-(dimethylamino)- involves the reaction of phenol with formaldehyde and dimethylamine. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the methylene bridge between the phenol rings. The general reaction can be represented as follows:
2 Phenol+Formaldehyde+Dimethylamine→Phenol, 2,2’-methylenebis[5-(dimethylamino)-
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phenol, 2,2’-methylenebis[5-(dimethylamino)- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Scientific Research Applications
Phenol, 2,2’-methylenebis[5-(dimethylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-methylenebis[5-(dimethylamino)- involves its interaction with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenol rings can undergo redox reactions, contributing to the compound’s antioxidant properties. The methylene bridge provides structural stability and rigidity, enhancing the compound’s overall effectiveness.
Comparison with Similar Compounds
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]: This compound has tert-butyl groups instead of dimethylamino groups, leading to different chemical properties and applications.
Phenol, 2,2’-methylenebis[6-methyl-]: This compound lacks the dimethylamino groups, resulting in different reactivity and uses.
Uniqueness: Phenol, 2,2’-methylenebis[5-(dimethylamino)- is unique due to the presence of dimethylamino groups, which impart distinct chemical and biological properties
Properties
CAS No. |
63468-95-1 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
5-(dimethylamino)-2-[[4-(dimethylamino)-2-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C17H22N2O2/c1-18(2)14-7-5-12(16(20)10-14)9-13-6-8-15(19(3)4)11-17(13)21/h5-8,10-11,20-21H,9H2,1-4H3 |
InChI Key |
CFEFGULMFHEIBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


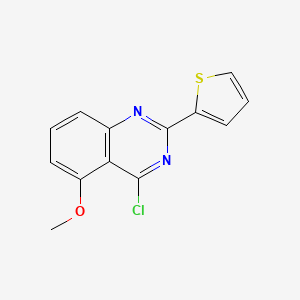
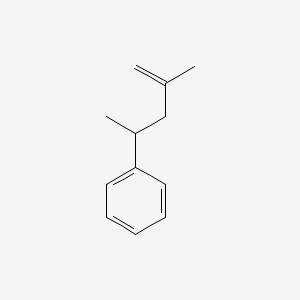
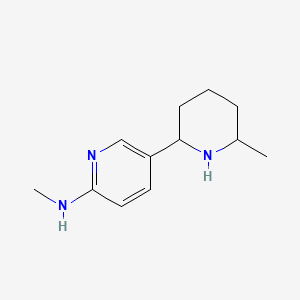


![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)


![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)

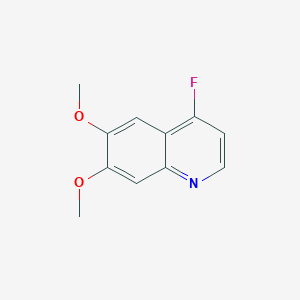

![[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)
